S-(1,3-benzothiazol-2-yl) ethanethioate
Description
S-(1,3-Benzothiazol-2-yl) ethanethioate is a sulfur-containing heterocyclic compound characterized by a benzothiazole core linked to an ethanethioate group. This structure confers unique chemical reactivity and biological activity, particularly as an acylating agent in synthesizing cephalosporin derivatives . The benzothiazole moiety is known for its electron-withdrawing properties, which enhance the electrophilicity of the thioester group, making it effective in nucleophilic substitution reactions. Its applications span medicinal chemistry, where it serves as a precursor for antimicrobial agents, and materials science, where derivatives are used in molecular wire synthesis .
Properties
CAS No. |
10561-30-5 |
|---|---|
Molecular Formula |
C9H7NOS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) ethanethioate |
InChI |
InChI=1S/C9H7NOS2/c1-6(11)12-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3 |
InChI Key |
QURYOQAUYILEOH-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CC(=O)SC1=NC2=CC=CC=C2S1 |
Synonyms |
Ethanethioic acid, S-2-benzothiazolyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzoxazole Derivatives
Compounds such as S-1,3-benzoxazol-2-yl (phenylamino)ethanethioate (2MB-2-1) and its analogs (e.g., BT-3, BT-4, BT-5) replace the benzothiazole with a benzoxazole ring. Key differences include:
- Spectroscopic Properties : The IR spectra of benzoxazole derivatives show distinct C-O-C stretches at 1128–985 cm⁻¹, absent in benzothiazole analogs, which exhibit C-S-C stretches near 705 cm⁻¹ .
Oxadiazole and Thiazolidinedione Derivatives
Compounds like S-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl) ethanethioate and BD-1 (with a thiazolidinedione moiety) exhibit:
- Enhanced Antitubercular Activity : Derivatives such as 29e and 29k show >90% inhibition against Mycobacterium tuberculosis H37Rv, outperforming benzothiazole analogs in this context .
- Structural Complexity : The oxadiazole and thiazolidinedione groups introduce additional hydrogen-bonding sites, improving target binding .
Modifications to the Ethanethioate Group
Aryl-Substituted Ethanethioates
- S-(3-Acetamidophenyl) ethanethioate demonstrates hypolipidemic effects due to the acetamidophenyl group, which enhances lipid solubility and membrane permeability compared to the benzothiazole variant .
- S-(4-Ethynyl-phenyl) ethanethioate is utilized in molecular wires; its alkyne group facilitates conjugation in materials chemistry applications .
Azetidinone and Thiazolyl Derivatives
- S-[1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-azetidinyl] ethanethioate incorporates an azetidine ring, increasing steric hindrance and altering pharmacokinetic profiles .
- CAS:905681-11-0 (allyl-ethoxy-substituted benzothiazole ethanethioate) shows improved thermal stability due to the allyl and ethoxy groups, critical for industrial applications .
Preparation Methods
Thiol-Acylation via Chloroacetyl Chloride
The foundational method involves direct acylation of 2-mercaptobenzothiazole with chloroacetyl chloride. This single-step reaction proceeds under mild conditions (0–5°C) in dichloromethane, yielding the target compound after recrystallization from ethanol. The mechanism entails nucleophilic attack by the sulfur atom of 2-mercaptobenzothiazole on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by chloride elimination.
Reaction Conditions:
Characterization Data:
Alternative Pathway Using Ethyl Chloroformate
A modified approach substitutes chloroacetyl chloride with ethyl chloroformate to enhance reaction safety. Here, 2-mercaptobenzothiazole reacts with ethyl chloroformate in pyridine, forming an intermediate mixed carbonate. Subsequent treatment with ethanethiol in ethanol under reflux replaces the ethoxy group with a thioacetate moiety.
Reaction Conditions:
Optimized Laboratory-Scale Methods
Hydrazine-Mediated Intermediate Formation
Recent advancements introduce hydrazine hydrate as a key reagent for generating reactive intermediates. In this two-step protocol:
-
Step 1: 2-Mercaptobenzothiazole reacts with chloroacetyl chloride to form S-(1,3-benzothiazol-2-yl) 2-chloroethanethioate.
-
Step 2: The chloro intermediate undergoes nucleophilic substitution with hydrazine hydrate in ethanol/acetic acid, producing a hydrazinyl derivative. Further acylation with acetic anhydride yields the final product.
Optimized Parameters:
Solvent-Free Mechanochemical Synthesis
To address environmental concerns, solvent-free grinding techniques have been validated. Combining 2-mercaptobenzothiazole and chloroacetyl chloride in a ball mill (30 Hz, 1 hour) achieves 70% conversion without solvents. This method reduces waste and energy consumption, though purity requires post-synthesis column chromatography.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
-
Residence Time: 5–7 minutes
-
Temperature: 50°C
-
Catalyst: Triethylamine (0.5 mol%)
Advantages:
Crystallization and Purification Protocols
Industrial batches utilize antisolvent crystallization with hexane to isolate the product. Optimal conditions involve:
Spectroscopic and Crystallographic Validation
Structural Confirmation via X-ray Diffraction
Single-crystal X-ray analysis confirms the planar benzothiazole-thioate system, with a dihedral angle of 1.2° between the benzothiazole and thioate moieties. Key crystallographic data:
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| a (Å) | 13.9725 |
| b (Å) | 5.0156 |
| c (Å) | 21.7664 |
| β (°) | 90.001 |
| V (ų) | 1525.40 |
| Z | 4 |
| R Factor | 0.046 |
Intermolecular N–H···N and C–H···O interactions stabilize the crystal lattice, forming R(8) and R(16) motifs.
Q & A
Q. What are the primary synthetic routes for S-(1,3-benzothiazol-2-yl) ethanethioate, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, Sonogashira cross-coupling reactions have been employed to attach ethanethioate groups to aromatic systems under palladium catalysis (e.g., using 2,3-dibromonorbornadiene as a precursor) . Optimization involves controlling reaction temperature (often 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Catalytic systems like Pd(PPh₃)₄/CuI are critical for achieving high yields (>80%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the benzothiazole and ethanethioate moieties (e.g., δ ~2.4 ppm for the thioester methyl group) .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry, with hydrogen-bonding patterns analyzed via graph-set notation (e.g., R²²(8) motifs) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 247.31 for C₁₁H₉NS₂O) .
Q. How should this compound be stored to maintain stability?
Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the thioester group. Degradation products (e.g., sulfoxides) form under ambient conditions, detectable via TLC monitoring (Rf shifts) .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in bioconjugation and acyl transfer reactions?
The ethanethioate group acts as a leaving group, enabling nucleophilic substitution with amines or thiols to form stable thioesters or disulfides. Kinetic studies show reaction rates depend on pH (optimal at 7.5–8.5) and nucleophile strength (e.g., primary amines > alcohols) . In cephalosporin synthesis, the compound acylates β-lactam cores via a two-step mechanism: (1) thioester activation by Lewis acids (e.g., ZnCl₂), (2) nucleophilic attack by the β-lactam nitrogen .
Q. How can structural modifications enhance its antimicrobial activity?
Modifying the benzothiazole ring (e.g., introducing electron-withdrawing groups at the 6-position) increases membrane disruption in Gram-positive bacteria. SAR studies correlate lipophilicity (logP > 2.5) with improved MIC values (e.g., 4 µg/mL against S. aureus) . Fluorinated analogs (e.g., replacing methyl with heptadecafluorodecyl) enhance hydrophobicity and biofilm penetration .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., varying by >10-fold across studies) often arise from assay conditions. Cross-validation strategies include:
Q. What role does hydrogen-bonding play in its crystal packing and solubility?
Intermolecular N–H⋯N and C–H⋯O interactions stabilize crystal lattices, forming 3D networks (e.g., R²²(10) motifs). Solubility in polar solvents (e.g., methanol) is reduced by these interactions, necessitating co-solvents (e.g., 20% ethyl acetate) for crystallization .
Methodological Challenges
Q. What strategies mitigate degradation during prolonged reactions?
Q. How can computational modeling predict its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
